molecular formula C21H20ClNO4S2 B2612165 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide CAS No. 896340-91-3

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide

Cat. No. B2612165
CAS RN: 896340-91-3
M. Wt: 449.96
InChI Key: ZTPPPNHYWDVNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Potential Pesticide Applications

Research has characterized various derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a core structure with 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide, highlighting their potential as pesticides. New diffraction data for these compounds, including experimental and calculated peak positions, intensities, and unit-cell parameters, support their utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Antinociceptive Effects

A related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has demonstrated high σ1 receptor affinity and significant selectivity, indicating potential antinociceptive (pain-reducing) effects. This could suggest similar research pathways for exploring the medical or therapeutic applications of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Anticancer Potential

The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through in silico modeling targeting the VEGFr receptor suggest a pathway for evaluating the anticancer potential of similar compounds, including 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide. This research could lead to novel anticancer drugs with targeted molecular mechanisms (Sharma et al., 2018).

CNS Depressant Activity

The synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its derivatives has been explored for CNS depressant activity, suggesting that structural relatives, including 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide, could be potential candidates for neurological or psychiatric applications by modulating central nervous system activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Antibacterial Activity

Research into 4-oxo-thiazolidines and 2-oxo-azetidines, including compounds with a chlorophenylacetamide structure, has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the potential of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide and similar compounds in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S2/c1-15-4-10-18(11-5-15)29(25,26)20(19-3-2-12-28-19)13-23-21(24)14-27-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPPPNHYWDVNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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